

Technical Support Center: Minimizing Void Formation in Tin-Zinc Solder Joints

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Compound of Interest

Compound Name: Tin-ZINC

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This technical support center provides researchers, scientists, and engineers with comprehensive troubleshooting guides and frequently asked questions to address void formation in **Tin-Zinc** (Sn-Zn) solder joints.

Frequently Asked Questions (FAQs)

Q1: What are voids in the context of solder joints?

A1: Solder joint voids are empty spaces, gaps, or pockets that form within the solder connection between a component and a printed circuit board (PCB).^{[1][2]} These spaces do not contain solder and are typically filled with trapped gases, air, or flux residues that did not escape before the solder solidified.^{[1][2][3]} Voids can be categorized into several types, including macro voids, micro voids, and shrinkage voids, each differing in size, cause, and location.^{[3][4]}

Q2: Why is minimizing void formation in Sn-Zn solder joints critical for my research?

A2: Excessive voiding is considered a defect because it can significantly compromise the integrity and reliability of electronic assemblies.^[2] Voids create mechanical weaknesses that can lead to cracks, reduce the joint's current-carrying capacity, and lower its thermal conductivity.^[2] For applications requiring effective heat dissipation, such as with high-power components, voids can hinder thermal transfer and lead to component failure.^{[5][6]} For high-density components, void percentages above 25% are often considered a risk to long-term reliability.^[7]

Q3: What are the primary causes of void formation?

A3: Void formation is primarily caused by the entrapment of gases that fail to escape the molten solder during the reflow process.[\[1\]](#)[\[8\]](#) The main sources of these gases are:

- Solder Paste Outgassing: The flux in the solder paste releases volatile materials and gases as it activates and evaporates during heating.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Improper Reflow Profile: An unoptimized heating profile, such as a rapid temperature ramp-up or insufficient peak temperature, can lead to violent outgassing or prevent complete solder wetting.[\[5\]](#)[\[7\]](#)
- Surface Contamination: Moisture, oxides, or other residues on PCB pads or component leads can vaporize during reflow, forming bubbles.[\[7\]](#)
- Component and PCB Design: Factors like via-in-pad designs can trap air, and the choice of surface finish can affect how well the solder wets the surface, influencing gas escape.[\[7\]](#)[\[9\]](#)[\[10\]](#)

Troubleshooting Guide

This guide addresses specific issues you may encounter during your soldering experiments.

Q4: My Sn-Zn solder joints exhibit a high percentage of voids. Which process parameters should I investigate first?

A4: The reflow profile is one of the most critical factors influencing void formation.[\[1\]](#)[\[5\]](#) If you are experiencing high void levels, you should first optimize your reflow profile.

- Preheat/Soak Stage: A low preheat temperature or insufficient soak time may not allow the volatile solvents in the flux to fully evaporate before the solder melts.[\[2\]](#)[\[3\]](#) Try extending the preheat or soak time to allow these volatiles to escape.[\[2\]](#)[\[11\]](#)
- Ramp Rate: A ramp rate that is too high can cause rapid, violent outgassing, trapping bubbles within the solder.[\[5\]](#)
- Peak Temperature and Time Above Liquidus (TAL): The peak temperature and the duration the solder remains molten (TAL) are critical. Insufficient temperature or time may lead to poor

wetting, which can trap gases.[8] Conversely, an excessively high peak temperature can sometimes generate additional gases from the flux.[1][5] A longer TAL generally allows more time for bubbles to escape.[8] However, the effect can be flux-dependent.[8]

Q5: How does my choice of solder paste and flux affect voiding in Sn-Zn joints?

A5: The solder paste and flux chemistry are major contributors to void formation.[1][12][13]

- **Flux Activity & Volatiles:** The primary role of flux is to remove oxides, but the chemical reactions involved can generate by-products like water vapor, which form voids.[12] Fluxes with higher activity can sometimes reduce voids by improving wetting, but can also increase outgassing.[12][14] Low-voiding solder paste formulations are designed to minimize outgassing by using solvents with higher boiling points and optimized activator packages.[3][12]
- **Solder Powder:** The grain size of the solder paste alloy can influence voiding; a clear correlation has been found between solder ball diameter and void percentage.[14]
- **Solder Alloy:** Different solder alloys exhibit different voiding characteristics.[13] SnAgCu alloys, for instance, have a higher surface tension than traditional tin-lead solders, which can make it more difficult for volatiles to escape.[9] The melting range of the alloy can also play a role; some studies suggest that a wider melting range may help decrease voiding.[10]

Q6: Can the surface finish on my PCB and components contribute to void formation?

A6: Yes, the surface finish plays a major role in voiding as it directly impacts the solder's wetting behavior.[9][10]

- **Wettability:** Surfaces that are more difficult for solder to wet, such as Organic Solderability Preservative (OSP) over copper, can lead to higher voiding because poor wetting can trap gases.[6][10]
- **Common Finishes:** Studies have shown that finishes like Electroless Nickel Immersion Gold (ENIG) or Immersion Silver (ImAg) often result in lower voiding compared to bare copper or OSP, as they promote faster and more complete wetting, allowing gases to escape more easily.[9][15] The thickness of the metallization layer can also be a factor.[14]

Q7: I'm working with Bottom Terminated Components (BTCs) like QFNs and observe significant voiding on the thermal pad. What specific actions can I take?

A7: BTCs are particularly prone to voiding due to the large thermal pad and the confined space, which restricts gas escape routes.[\[6\]](#)

- **Stencil Design:** The design of the stencil used to print the solder paste is critical. Instead of a single large opening for the thermal pad, use a windowpane or checkerboard pattern. This breaks up the large deposit, creating channels for outgassing volatiles to escape from underneath the component.[\[10\]](#)[\[11\]](#) Reducing the solder paste coverage area to 50-80% can also significantly reduce voiding.[\[10\]](#)
- **Via-in-Pad:** If you have vias in the thermal pad, ensure they are properly filled or tented. Open vias can act as a pathway for gases from within the PCB to escape up into the solder joint during reflow, causing voids.[\[5\]](#)[\[7\]](#)
- **Vacuum Reflow:** For the most critical applications, vacuum reflow soldering is a highly effective method. By subjecting the assembly to a vacuum while the solder is molten, trapped volatiles and bubbles are actively removed from the joint, dramatically reducing void percentages.[\[3\]](#)[\[15\]](#)

Visual Guides and Workflows

Diagram 1: Root Causes of Void Formation

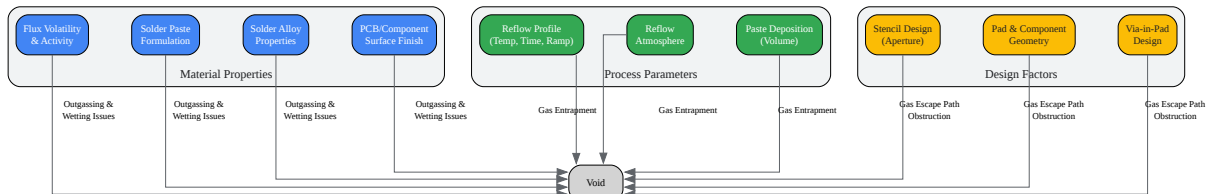


Figure 1: Key Factors Contributing to Solder Joint Voiding

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Caption: Key factors contributing to solder joint voiding.

Diagram 2: Troubleshooting Workflow for Void Reduction

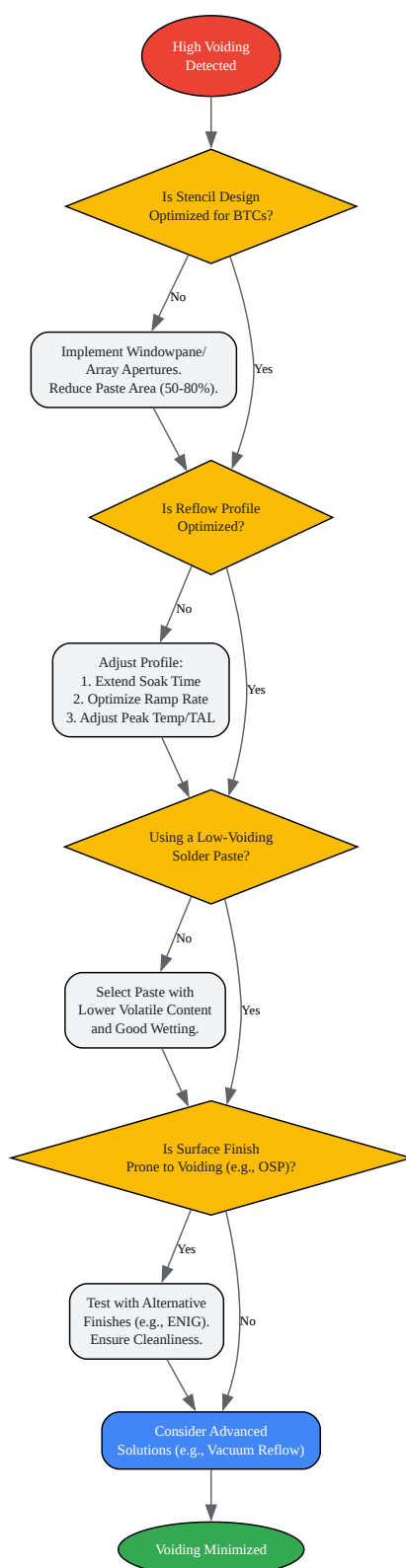


Figure 2: A Step-by-Step Workflow for Diagnosing and Mitigating Voids

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Caption: A workflow for diagnosing and mitigating voids.

Quantitative Data Summary

The following tables summarize key experimental parameters and their impact on void formation, based on studies of lead-free solders. These principles are generally applicable to Sn-Zn systems, but specific values may require optimization.

Table 1: Effect of Reflow Profile Parameters on Voids

Parameter Variation	Condition 1	Void % (Typical)	Condition 2	Void % (Typical)	Rationale
Soak Time	Short Soak	Higher	Extended Soak	Lower	Allows more time for volatile components of the flux to outgas before the solder fully reflows. [2] [11]
Peak Temperature	Low Peak (~235°C)	Higher	Standard Peak (~245°C)	Lower	Higher peak temperatures can reduce voiding to a certain extent by improving wetting and allowing gases to escape. [14]
Time Above Liquidus	Short TAL	Higher	Longer TAL	Lower	Provides a larger window for trapped bubbles to escape from the molten solder, though this can be flux-dependent. [8]

Table 2: Influence of PCB Surface Finish on Voiding

Surface Finish	Relative Voiding Tendency	Primary Reason
OSP (Organic Solderability Preservative)	Higher	More difficult to wet, which can lead to the entrapment of flux and volatiles. [9] [10]
Immersion Tin (ImSn)	Moderate	Provides good solderability, but performance can be influenced by the thickness and condition of the tin layer. [14] [16]
Immersion Silver (ImAg)	Lower	Offers excellent wettability, allowing gases to escape more freely during reflow. [9]
ENIG (Electroless Nickel Immersion Gold)	Lower	Provides a highly solderable and robust surface, leading to rapid wetting and reduced void formation. [9] [15] [16]

Experimental Protocols

Protocol 1: Evaluating the Effect of Reflow Profile on Sn-Zn Solder Voiding

1. Objective: To determine the optimal reflow soldering profile for minimizing void formation in Sn-Zn solder joints for a specific component type and PCB design.

2. Materials & Equipment:

- Test PCBs with appropriate surface finish (e.g., ENIG).
- Target components (e.g., QFNs or other BTCs).
- Sn-Zn based solder paste.
- Stencil printer and stencil with optimized apertures.
- Pick-and-place machine.

- Forced convection reflow oven with a thermocouple profiling system.
- X-ray inspection system with void calculation software.

3. Methodology:

- Sample Preparation: Clean all test PCBs and components to remove any contaminants.
- Solder Paste Printing: Using the stencil printer, apply the Sn-Zn solder paste to the pads of the test PCBs. Ensure a consistent and uniform deposition.
- Component Placement: Use the pick-and-place machine to accurately position the components onto the solder paste deposits.
- Reflow Profile Groups:
 - Group A (Control): Process boards using the solder paste manufacturer's standard recommended reflow profile. Attach a thermocouple to a test board to record the actual profile.
 - Group B (Extended Soak): Modify the profile to increase the soak time by 30-50% compared to the control, while keeping other parameters constant.
 - Group C (Increased Peak Temp): Modify the profile to increase the peak temperature by 5-10°C compared to the control.
 - Group D (Reduced Ramp Rate): Modify the profile to decrease the ramp-up rate, allowing for more gradual heating.
- Reflow Soldering: Process a statistically significant number of boards (e.g., n=5) for each experimental group through the reflow oven.
- Analysis:
 - After cooling, visually inspect the solder joints for any obvious defects.
 - Use the X-ray inspection system to analyze the target solder joints (e.g., the central thermal pad of a QFN).

- Utilize the system's software to calculate the void percentage for each joint.
- Data Interpretation: Compare the average void percentages across all groups. Use the data to identify which profile modification had the most significant positive impact on reducing voids. The results will guide the establishment of an optimized reflow process for your specific application.

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